

(R)-1-Boc-2-propyl-piperazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-1-Boc-2-propyl-piperazine*

Cat. No.: B088869

[Get Quote](#)

An In-depth Technical Guide to **(R)-1-Boc-2-propyl-piperazine**: Synthesis, Properties, and Applications for Drug Discovery

Authored by: A Senior Application Scientist Foreword: The Piperazine Scaffold in Modern Medicinal Chemistry

The piperazine ring is a quintessential heterocyclic motif, recognized by medicinal chemists as a "privileged scaffold." Its prevalence in a vast number of clinically successful drugs is a testament to its unique combination of structural and physicochemical properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) The two nitrogen atoms within the six-membered ring provide crucial hydrogen bond accepting capabilities and a basic center that can be fine-tuned to optimize solubility, cell permeability, and target engagement. When chirality is introduced, as in the case of **(R)-1-Boc-2-propyl-piperazine**, the scaffold transforms into a powerful tool for creating stereochemically defined molecules, a critical requirement for achieving selectivity and potency in modern drug design.

This guide provides an in-depth technical exploration of **(R)-1-Boc-2-propyl-piperazine**, a valuable chiral building block. We will delve into its core chemical properties, provide a robust and logical synthetic strategy, detail methods for its characterization, and explore its reactivity and vast potential in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals who leverage advanced chemical intermediates to push the boundaries of therapeutic innovation.

Molecular Profile and Physicochemical Properties

(R)-1-Boc-2-propyl-piperazine, systematically named tert-butyl (2R)-2-propylpiperazine-1-carboxylate, is a chiral, mono-N-Boc-protected piperazine derivative.^[4] The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves as a robust protecting group, rendering this position unreactive under a wide range of conditions while leaving the N4 nitrogen available for synthetic manipulation.^{[5][6]} The (R)-configured stereocenter at the C2 position, bearing a propyl group, provides a specific three-dimensional architecture for probing chiral recognition events at biological targets.

Chemical and Physical Data

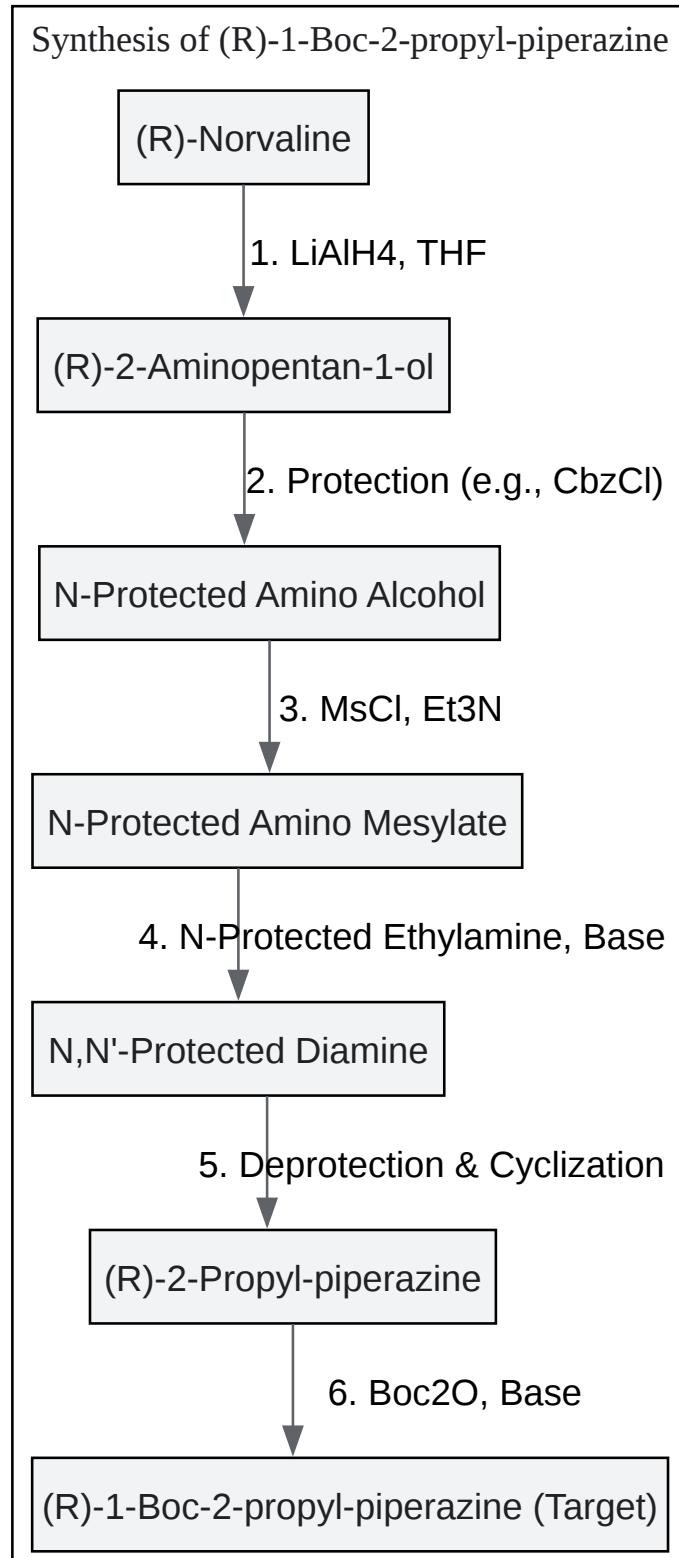
A summary of the key identifiers and computed physicochemical properties for **(R)-1-Boc-2-propyl-piperazine** is presented below. These values are foundational for its application in synthetic chemistry and for understanding its potential contribution to the properties of larger molecules.

Property	Value	Source
IUPAC Name	tert-butyl (2R)-2-propylpiperazine-1-carboxylate	[4]
CAS Number	1212252-88-4	[4]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[4]
Molecular Weight	228.33 g/mol	[4]
Exact Mass	228.1838 Da	[4]
Appearance	Expected to be a colorless to pale yellow oil or a low-melting solid	Inferred from similar compounds ^{[6][7]}
Solubility	Expected to be soluble in common organic solvents (DCM, Ethanol, THF, etc.)	Inferred from similar compounds ^[6]
XLogP3 (Computed)	1.8	[4]
Topological Polar Surface Area	41.6 Å ²	[4]

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial challenge that often requires multi-step sequences with careful control of stereochemistry.^[8] A highly effective and logical approach leverages the chiral pool, starting from readily available and optically pure α -amino acids. This strategy inherently establishes the desired stereocenter early in the synthesis, which is then carried through the subsequent chemical transformations.

Retrosynthetic Analysis and Strategy


A robust strategy for synthesizing **(R)-1-Boc-2-propyl-piperazine** starts from the α -amino acid (R)-Norvaline. The core logic is to build the piperazine ring system around this chiral precursor. The key steps involve:

- Reduction of the carboxylic acid to the corresponding amino alcohol.
- Protection of the primary amine to prevent side reactions.
- Activation of the hydroxyl group to facilitate nucleophilic substitution.
- Introduction of the second nitrogen atom and subsequent cyclization to form the piperazine ring.
- Selective N-Boc protection at the more sterically accessible nitrogen, followed by deprotection of the second nitrogen if necessary.

This approach is advantageous because the stereochemistry is set by the starting material, minimizing the need for chiral resolutions or complex asymmetric catalysis in later stages.

Proposed Synthetic Workflow

The diagram below illustrates a validated workflow for the synthesis of chiral 2-substituted piperazines, adapted for the specific synthesis of **(R)-1-Boc-2-propyl-piperazine** from (R)-Norvaline.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow from (R)-Norvaline.

Experimental Protocol (Exemplary)

This protocol describes a practical, step-by-step methodology for the synthesis.

Step 1: Reduction of (R)-Norvaline to (R)-2-Aminopentan-1-ol

- Carefully add Lithium aluminum hydride (LiAlH_4) to a flask containing anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N_2 or Ar) at 0 °C.
- Slowly add (R)-Norvaline to the stirred suspension.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
- Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aq. NaOH, and water.
- Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step 2: Synthesis of **(R)-1-Boc-2-propyl-piperazine** This step condenses several transformations for brevity, building upon established methods for chiral piperazine synthesis.
[8][9]

- The crude (R)-2-aminopentan-1-ol is orthogonally protected. For instance, the primary amine is protected with a Cbz group, and the hydroxyl group is converted to a good leaving group (e.g., a mesylate).
- The resulting intermediate is reacted with a suitably protected ethylamine derivative in an aza-Michael addition or similar cyclization precursor reaction.[8]
- The intermediate is then deprotected and cyclized under appropriate conditions (e.g., reduction followed by heating) to form (R)-2-propyl-piperazine.
- To a solution of (R)-2-propyl-piperazine in dichloromethane (DCM) at 0 °C, add a base such as triethylamine (Et_3N).
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in DCM.

- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (silica gel) to yield pure **(R)-1-Boc-2-propyl-piperazine**.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following section outlines the expected spectroscopic data for **(R)-1-Boc-2-propyl-piperazine** based on the analysis of its functional groups and comparison with similar structures.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹ H NMR (Predicted)	δ (ppm)	Multiplicity	Integration	Assignment	Rationale
Boc Group	~1.45	singlet	9H	$\text{C}(\text{CH}_3)_3$	Characteristic singlet for the nine equivalent protons of the t-butyl group.
Propyl Group	~0.90	triplet	3H	$-\text{CH}_2\text{CH}_2\text{CH}_3$	Terminal methyl group split by the adjacent CH_2 .
~1.3-1.6	multiplet	4H	$-\text{CH}_2\text{CH}_2\text{CH}_3$		Complex multiplet for the two methylene groups of the propyl chain.
Piperazine Ring	~2.6-3.2	multiplet	5H	Ring CH, CH_2	Diastereotopic protons of the piperazine ring lead to complex splitting patterns.
~3.8-4.2	multiplet	2H	Ring CH_2		Protons adjacent to the N-Boc group are typically shifted downfield.

~1.8-2.2	broad singlet	1H	NH	Exchangeable proton on the N4 nitrogen.
----------	---------------	----	----	---

¹³ C NMR (Predicted)	δ (ppm)	Assignment	Rationale
Boc Group	~28.4	-C(CH ₃) ₃	Equivalent methyl carbons of the t-butyl group.
~79.5	-C(CH ₃) ₃	Quaternary carbon of the t-butyl group.	
~155.0	C=O	Carbonyl carbon of the carbamate.	
Propyl Group	~14.0	-CH ₂ CH ₂ CH ₃	Terminal methyl carbon.
~19.5	-CH ₂ CH ₂ CH ₃	Methylene carbon.	
~36.0	-CH ₂ CH ₂ CH ₃	Methylene carbon attached to the ring.	
Piperazine Ring	~45-55	Ring CH, CH ₂	Carbons of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

IR Absorption (Predicted)	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	~3300	Medium, Broad	Secondary amine (N4-H) stretch
C-H Stretch (Aliphatic)	2850-2980	Strong	C-H stretches of propyl and piperazine ring
C=O Stretch (Carbamate)	~1690	Strong	Carbonyl stretch of the Boc group
C-N Stretch	1160-1250	Medium-Strong	C-N stretches within the molecule

Mass Spectrometry (MS)

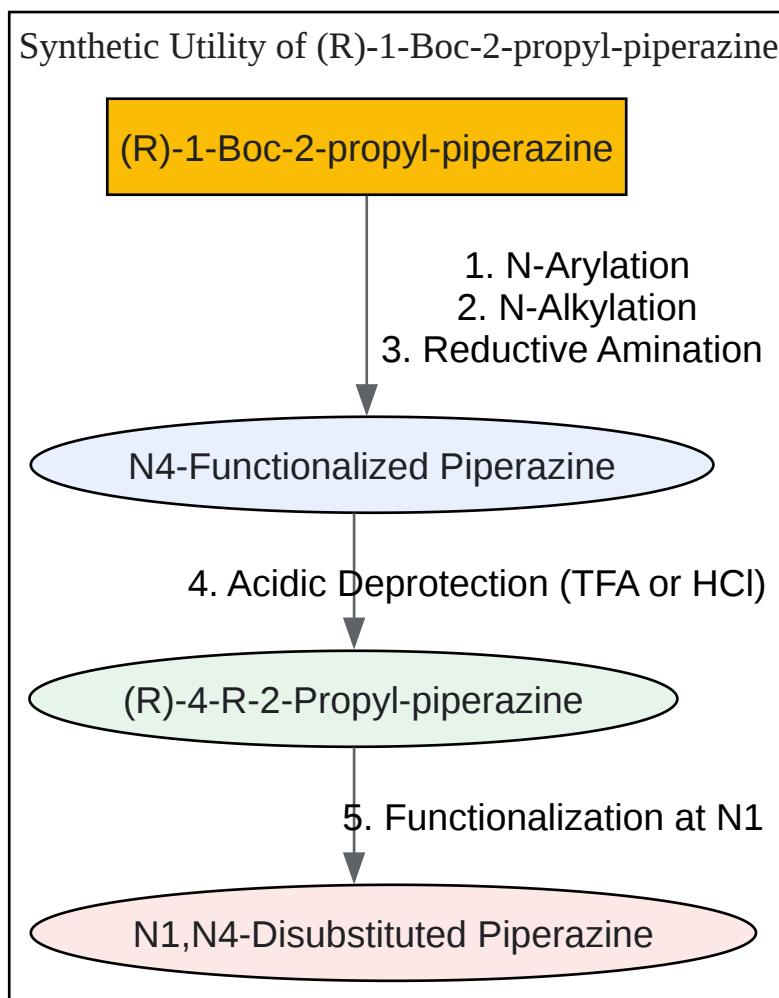
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Expected Molecular Ion ([M+H]⁺): m/z ≈ 229.19
- Key Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) is expected under typical ionization conditions, providing strong evidence for the presence of the N-Boc protecting group.

Reactivity and Synthetic Applications

(R)-1-Boc-2-propyl-piperazine is designed as a versatile synthetic intermediate. Its reactivity is dictated by the unprotected secondary amine at the N4 position and the latent primary amine at N1, which can be revealed upon deprotection.

Reactions at the N4 Position


The secondary amine at N4 is a nucleophile and can readily participate in a variety of bond-forming reactions, including:

- N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperazine with aryl halides or triflates, a cornerstone reaction in medicinal chemistry for accessing N-arylpiperazine motifs.[13][14]
- N-Alkylation: Reaction with alkyl halides or sulfonates provides straightforward access to N-alkyl derivatives.[2]
- Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with $\text{NaBH}(\text{OAc})_3$) is a highly efficient method for creating complex N-substituted piperazines.[2]
- Amide and Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids, as well as reaction with sulfonyl chlorides, yields stable amide and sulfonamide linkages, respectively.

Deprotection and Functionalization at N1

The Boc group is stable to many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[5] This unmasks the N1 amine, allowing for a second wave of functionalization. This orthogonal protection strategy is a powerful tactic for the synthesis of complex, unsymmetrically substituted piperazines.

Strategic Application Workflow

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for synthetic elaboration.

Safety, Handling, and Storage

As a matter of sound laboratory practice, **(R)-1-Boc-2-propyl-piperazine** should be handled with care, assuming it possesses hazards similar to related chemical entities.

- Hazard Profile: Based on data for N-Boc-piperazine and other derivatives, this compound should be considered a potential skin, eye, and respiratory irritant.[15][16][17] Harmful if swallowed.[18]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[18][19]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[\[15\]](#)[\[19\]](#) Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[15\]](#) For long-term stability, refrigeration (2-8 °C) is often recommended for N-Boc protected amines.[\[7\]](#)[\[13\]](#)

Conclusion

(R)-1-Boc-2-propyl-piperazine stands as a highly valuable and versatile chiral building block for the modern synthetic and medicinal chemist. Its pre-defined stereochemistry, orthogonal protection scheme, and the proven utility of the piperazine scaffold make it an ideal starting point for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to strategically incorporate this synthon into innovative drug discovery programs, ultimately accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. petalheadexim.com [petalheadexim.com]
- 7. chemimpex.com [chemimpex.com]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 10. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 11. (R)-1-N-Boc-2-methylpiperazine(170033-47-3) 1H NMR [m.chemicalbook.com]
- 12. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR spectrum [chemicalbook.com]
- 13. lifechempharma.com [lifechempharma.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [(R)-1-Boc-2-propyl-piperazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088869#r-1-boc-2-propyl-piperazine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com